molecular formula C29H35NO4 B6605987 {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol CAS No. 2305252-26-8

{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol

Cat. No. B6605987
CAS RN: 2305252-26-8
M. Wt: 461.6 g/mol
InChI Key: AOCZGSKUBFXKSS-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-ylmethanol (BBMHP) is an organic compound that has been studied for its potential use in scientific research applications. BBMHP is a derivative of pyrrolidin-3-ylmethanol, a compound that has been used for various purposes in the pharmaceutical and chemical industries. BBMHP is a chiral compound, meaning that it has two non-superimposable mirror images. As a result, it can be used in asymmetric synthesis, which is the process of producing optically active molecules from achiral starting materials. This makes BBMHP a valuable tool for researchers in the field of organic chemistry.

Scientific Research Applications

{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol has been used in various scientific research applications. It has been used as a chiral building block for the synthesis of optically active compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of chiral drugs, such as anti-cancer drugs, and in the synthesis of chiral catalysts. {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol has also been used in the synthesis of chiral polymers, which are used in the manufacture of sensors and medical implants.

Mechanism of Action

The mechanism of action of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol is not yet fully understood. However, it is believed to be related to its chiral nature. The chiral nature of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol allows it to interact with other molecules in specific ways that can affect the properties of the molecules. For example, {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol can be used to catalyze reactions in which molecules are converted from one form to another. It can also be used to form complexes with other molecules, which can affect the properties of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol are not yet fully understood. However, studies have shown that {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol can interact with various proteins and enzymes in the body, which can affect their activity. {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The use of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol in laboratory experiments has several advantages. {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol is relatively inexpensive and can be synthesized in a relatively short amount of time. It is also a stable compound and can be stored for long periods of time without degradation. Additionally, {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol is a chiral compound, which makes it a useful tool for the synthesis of optically active compounds.
However, there are also some limitations to the use of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol in laboratory experiments. {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol is a relatively new compound, so there is still much to be discovered about its properties and effects. Additionally, {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol is a relatively small molecule, so its interactions with other molecules may be limited.

Future Directions

Despite its potential applications, there is still much to be discovered about {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol. Further research is needed to better understand its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research is needed to explore the potential applications of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol in the synthesis of optically active compounds, as well as its potential use in the synthesis of chiral drugs and polymers. Finally, research is needed to explore the potential of {1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol as a drug delivery system, as well as its potential use in the development of sensors and medical implants.

Synthesis Methods

{1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-yl}methanol can be synthesized in a multi-step process. The first step involves the reaction of benzyl bromide with pyrrolidin-3-ylmethanol in the presence of sodium hydroxide. This reaction produces 3-benzyl-4-hydroxymethylpyrrolidin-3-ylmethanol, which is then reacted with benzyl chloride in the presence of a palladium catalyst to form 1-benzyl-3,4-bis[(benzyloxy)methyl]-4-(hydroxymethyl)pyrrolidin-3-ylmethanol.

properties

IUPAC Name

[1-benzyl-4-(hydroxymethyl)-3,4-bis(phenylmethoxymethyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO4/c31-21-28(23-33-17-26-12-6-2-7-13-26)19-30(16-25-10-4-1-5-11-25)20-29(28,22-32)24-34-18-27-14-8-3-9-15-27/h1-15,31-32H,16-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCZGSKUBFXKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)(CO)COCC3=CC=CC=C3)(CO)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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